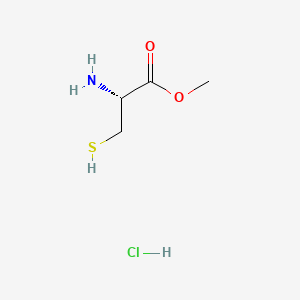

Methyl 2-amino-3-mercaptopropanoate hydrochloride

CAS No.: 5714-80-7

Cat. No.: VC2160181

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5714-80-7 |

|---|---|

| Molecular Formula | C4H10ClNO2S |

| Molecular Weight | 171.65 g/mol |

| IUPAC Name | methyl 2-amino-3-sulfanylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H |

| Standard InChI Key | WHOHXJZQBJXAKL-DFWYDOINSA-N |

| Isomeric SMILES | COC(=O)[C@H](CS)N.Cl |

| SMILES | COC(=O)C(CS)N.Cl |

| Canonical SMILES | COC(=O)C(CS)N.Cl |

Introduction

Chemical Identity and Structure

Methyl 2-amino-3-mercaptopropanoate hydrochloride is a cysteine derivative with consistent identification parameters across chemical databases. It exists in both D and L isomeric forms, with slightly different properties and applications.

Basic Identification

The compound is primarily identified through the following chemical identifiers:

| Parameter | Information |

|---|---|

| CAS Number | 70361-61-4 |

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight | 171.65 g/mol |

| EINECS | 200-528-9 |

The compound represents the hydrochloride salt of the methyl ester of cysteine, which contains the characteristic thiol group that defines many of its chemical properties .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

-

Methyl D-cysteinate hydrochloride

-

D-Cysteine Methyl Ester Hydrochloride

-

(R)-methyl 2-amino-3-mercaptopropanoate hydrochloride

-

Methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride

-

Cys-OMe*HCl

It is important to note that the nomenclature may sometimes appear contradictory regarding stereochemistry, with both (R) and (S) designations appearing in different sources. This reflects the complexity of stereochemical naming conventions rather than indicating different compounds .

Physical and Chemical Properties

Methyl 2-amino-3-mercaptopropanoate hydrochloride possesses distinct physical and chemical properties that influence its handling requirements and potential applications.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Physical Form | Powder to crystalline |

| Color | White to almost white |

| Melting Point | 143 °C |

| Boiling Point | 197.2 °C at 760 mmHg |

| Flash Point | 73.1 °C |

| Refractive Index | 3° (C=20, MeOH) |

These properties are important considerations for laboratory handling and formulation development .

| Property | Description |

|---|---|

| Water Solubility | Almost transparency (slightly soluble) |

| DMSO Solubility | Slightly soluble |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |

The limited solubility in water and DMSO may impact experimental design and application development. The storage requirements under inert gas highlight the compound's sensitivity to oxidation, which is consistent with its thiol functionality .

| Parameter | Classification |

|---|---|

| Hazard Codes | Xi |

| Risk Statements | 36/38 |

| Safety Statements | 26-28-36 |

| Hazard Note | Irritant |

| HS Code | 29221990 |

The Xi classification indicates that the compound is an irritant, with risk statements 36/38 suggesting it may cause irritation to eyes and skin. The safety statements (26-28-36) recommend appropriate protective measures during handling .

Biochemical Properties and Applications

Methyl 2-amino-3-mercaptopropanoate hydrochloride possesses several biochemical properties that make it valuable for research and potential therapeutic applications.

Pharmaceutical Applications

The L-isomer of cysteine methyl ester hydrochloride (CAS: 18598-63-5) has established pharmaceutical applications:

-

Used as an antitussive agent

-

Functions as an expectorant

-

Applied to relieve breathing difficulties caused by mucus

While these applications are documented for the L-isomer, they suggest potential areas for investigation with the D-isomer as well .

Research Studies and Findings

Methyl 2-amino-3-mercaptopropanoate hydrochloride has been investigated in several research contexts, particularly in the development of potential therapeutic agents.

Antidiabetic Research

The compound has been studied as part of investigations into potential antidiabetic agents:

-

Used in molecular docking studies targeting α-amylase

-

Investigated alongside other amino acid esters including derivatives of glycine, tryptophan, and arginine

-

Has been reacted with various alcohols (methanol, propanol, phenol, n-butanol) to produce different esters with potential biological activity

These studies utilize molecular docking software such as Molegro Virtual Docker (MVD) to evaluate the compound's potential interactions with therapeutic targets .

Structure-Activity Relationships

Research has explored how structural modifications to the compound affect its biological properties:

-

Esterification with different alcohols produces compounds with varying affinities for target enzymes

-

The thiol group plays a significant role in the compound's biological activity

-

The stereochemistry (D vs. L form) significantly impacts biological function and application

These structure-activity relationships provide valuable insights for the potential development of new therapeutic agents based on this chemical scaffold .

| Supplier | Product Description | Quantity | Price (USD) |

|---|---|---|---|

| American Custom Chemicals Corporation | L-CYSTEINE METHYL ESTER 95.00% | 5 mg | $500.54 |

| American Custom Chemicals Corporation | L-CYSTEINE METHYL ESTER 95.00% | 250 mg | $627.00 |

| Chemenu | D-CysteineMethylEster 95% | 10 g | $364.00 |

| Crysdot | D-CysteineMethylEster 95+% | 10 g | $389.00 |

This pricing information, updated as of 2021, demonstrates the relatively high cost of this specialty chemical, particularly for small quantities of high purity material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume